Home > Products > Screening Compounds P92754 > 7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one -

7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-5624177
CAS Number:
Molecular Formula: C21H25ClN4O2
Molecular Weight: 400.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(3-Chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone is a novel compound that acts as a potent and selective antagonist for the Cannabinoid CB1 receptor []. It belongs to a class of compounds known as quinazolinones, which are heterocyclic organic compounds with a wide range of pharmacological properties [].

Synthesis Analysis

The synthesis of 7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone is described in the paper "Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB 1 Cannabinoid Receptor" [].

Molecular Structure Analysis

Although the provided papers do not offer a detailed molecular structure analysis of 7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone, its molecular structure can be deduced from its IUPAC name and confirmed by the synthesis steps outlined in the paper "Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB 1 Cannabinoid Receptor" [].

Mechanism of Action

7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone acts as a potent and selective antagonist for the Cannabinoid CB1 receptor []. This means it binds to the CB1 receptor and blocks the actions of endogenous cannabinoids like anandamide and exogenous cannabinoids like Δ9-tetrahydrocannabinol (THC).

The paper "Synthesis and Characterization of NESS 0327: A Novel Putative Antagonist of the CB 1 Cannabinoid Receptor" [] demonstrates its antagonistic activity through several experiments:

Applications

Based on its potent and selective antagonism of the CB1 receptor, 7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone shows promise for several scientific research applications []:

    Compound Description: This compound is a prenylated flavanone, a class of polyphenols. It was studied for its potential use in biopharmaceutical applications. []

    Compound Description: This compound belongs to the pyrroloquinoline class and was investigated for its antibacterial properties against both gram-positive and gram-negative bacteria. []

    Compound Description: Ofloxacin is a fluoroquinolone antibacterial agent. It is officially recognized in pharmacopoeias like the USP and BP. []

    Compound Description: Volasertib (I) is a Polo-like kinase inhibitor investigated for its anticancer properties. []

    Relevance: A key intermediate in the synthesis of Volasertib (I) is 2-amido-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-(7R)-6(5H)-pteridinone (II). [] This pteridinone derivative shares a similar core heterocyclic structure with the quinazolinone moiety in 7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone.

    Compound Description: NESS 0327 is a novel cannabinoid antagonist with a high selectivity for the cannabinoid CB1 receptor. []

Properties

Product Name

7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

7-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C21H25ClN4O2/c1-14-20-18(12-16(13-19(20)28)15-3-2-4-17(22)11-15)24-21(23-14)26-7-5-25(6-8-26)9-10-27/h2-4,11,16,27H,5-10,12-13H2,1H3

InChI Key

CXAWWJFTAGEULX-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.